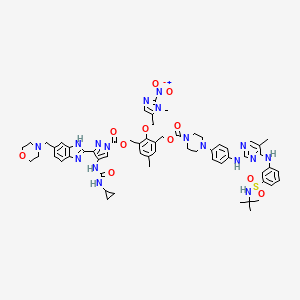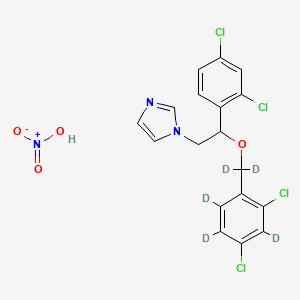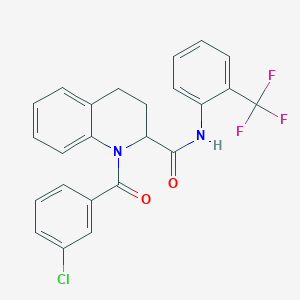
NF-|EB-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NF-|EB-IN-3 is a chemical compound known for its role as an inhibitor in the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This pathway is crucial in regulating immune response, inflammation, and cell survival. This compound has garnered significant attention due to its potential therapeutic applications in treating inflammatory diseases and certain types of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NF-|EB-IN-3 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: NF-|EB-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms with different chemical properties.
Scientific Research Applications
NF-|EB-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the NF-κB signaling pathway and its role in various chemical processes.
Biology: Employed in research to understand the molecular mechanisms of inflammation and immune response.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases, autoimmune disorders, and certain cancers.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the NF-κB pathway.
Mechanism of Action
NF-|EB-IN-3 exerts its effects by inhibiting the NF-κB signaling pathway. This pathway involves the activation of NF-κB, a transcription factor that regulates the expression of genes involved in immune response and inflammation. This compound binds to specific molecular targets within the pathway, preventing the activation of NF-κB and thereby reducing inflammation and cell proliferation.
Comparison with Similar Compounds
BAY 11-7082: Another NF-κB inhibitor with similar anti-inflammatory properties.
Parthenolide: A natural product that inhibits NF-κB and has potential therapeutic applications.
Curcumin: A compound found in turmeric that also inhibits NF-κB and is studied for its anti-inflammatory and anticancer properties.
Uniqueness of NF-|EB-IN-3: this compound is unique due to its specific molecular structure and high potency as an NF-κB inhibitor. Its ability to selectively target the NF-κB pathway makes it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C24H18ClF3N2O2 |
|---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
1-(3-chlorobenzoyl)-N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinoline-2-carboxamide |
InChI |
InChI=1S/C24H18ClF3N2O2/c25-17-8-5-7-16(14-17)23(32)30-20-11-4-1-6-15(20)12-13-21(30)22(31)29-19-10-3-2-9-18(19)24(26,27)28/h1-11,14,21H,12-13H2,(H,29,31) |
InChI Key |
AQAHZVKARZMSBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1C(=O)NC3=CC=CC=C3C(F)(F)F)C(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


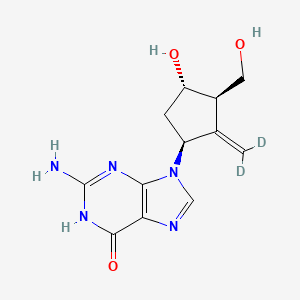
![6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B12410694.png)
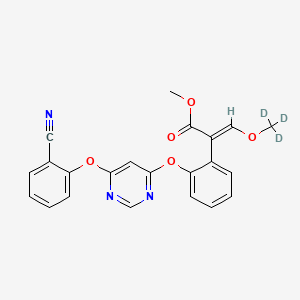
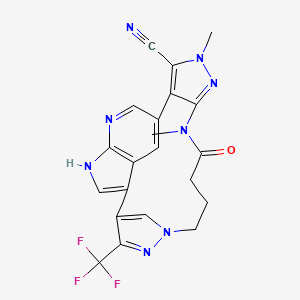
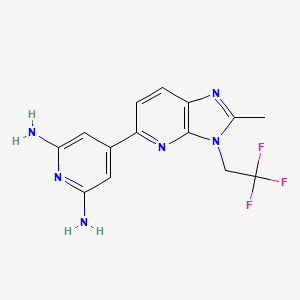
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B12410718.png)
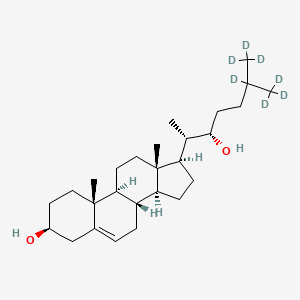
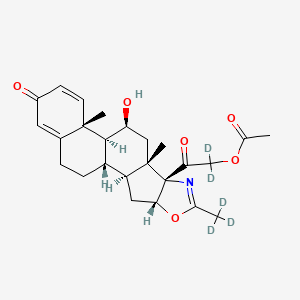
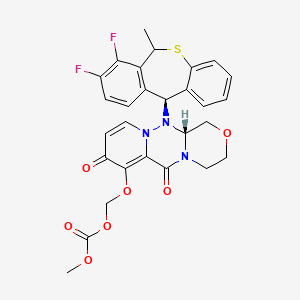
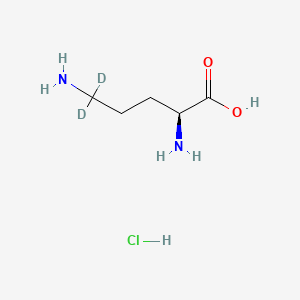
![3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea](/img/structure/B12410768.png)
![3,6-Dideuterio-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12410776.png)
